Azoxystrobin-d3

Pesticide Residue Analysis LC-MS/MS Matrix Effect Correction

Azoxystrobin-d3 is the definitive deuterated internal standard for accurate azoxystrobin quantification by LC‑MS/MS. Its unique +3 Da mass shift eliminates co‑elution, corrects matrix effects, and guarantees compliance with SANTE/11312/2021 guidelines for MRL testing. Essential for food‑safety labs and CROs requiring reliable, high‑precision residue analysis.

Molecular Formula C22H17N3O5
Molecular Weight 406.4 g/mol
Cat. No. B12410702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzoxystrobin-d3
Molecular FormulaC22H17N3O5
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCOC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC
InChIInChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i1D3
InChIKeyWFDXOXNFNRHQEC-TZATYFTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azoxystrobin-d3 Analytical Reference Standard for Precise Pesticide Residue Quantification


Azoxystrobin-d3 is a stable isotope-labeled (deuterated) analog of the broad-spectrum strobilurin fungicide azoxystrobin, with a molecular formula of C₂₂H₁₄D₃N₃O₅ and a molecular weight of 406.41 g/mol [1]. As a deuterated internal standard (IS), it is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications to correct for matrix effects and variations in sample preparation .

Limitations of Generic Substitution in Azoxystrobin Residue Analysis


Generic, non-deuterated azoxystrobin cannot serve as an internal standard due to its identical mass and retention time, which would co-elute with the target analyte and prevent accurate quantitation. While structurally similar analogs might be considered, they exhibit differing ionization efficiencies and matrix effects, leading to unreliable recovery corrections. In contrast, Azoxystrobin-d3 provides a distinct mass difference (+3 Da) from the native analyte, enabling precise differentiation in mass spectrometry . Class-level evidence demonstrates that deuterated internal standards improve accuracy to within 25% and reduce relative standard deviation (RSD) below 20%, compared to over 60% accuracy deviation and RSDs exceeding 50% when no internal standard is used [1].

Quantitative Evidence for Azoxystrobin-d3 as a Superior Internal Standard


Enhanced Accuracy and Precision with Deuterated Internal Standards vs. No Internal Standard

In a multi-matrix study of pesticide and mycotoxin analysis in cannabis, the use of deuterated internal standards, compared to no internal standard, significantly improved quantitative accuracy and precision. Without internal standards, accuracy deviations exceeded 60% and RSDs surpassed 50%. When responses were normalized to deuterated internal standards, accuracy improved to within 25% and RSDs dropped below 20% for all analytes [1]. While this study did not specifically use Azoxystrobin-d3, it establishes a class-level inference for the performance of deuterated strobilurin internal standards.

Pesticide Residue Analysis LC-MS/MS Matrix Effect Correction

Precise Mass Differentiation for Azoxystrobin Quantitation

Azoxystrobin-d3 possesses a molecular weight of 406.41 g/mol, exactly 3.02 Da higher than the native azoxystrobin (403.39 g/mol) due to the replacement of three hydrogen atoms with deuterium [1]. This mass difference is critical for MS/MS detection, as it allows the internal standard to be clearly resolved from the analyte in the mass analyzer, preventing ion suppression and enabling accurate peak integration.

Mass Spectrometry Isotope Dilution Internal Standard

Isotopic Purity Enables Reliable Isotope Dilution Mass Spectrometry (IDMS)

Azoxystrobin-d3, as a deuterated standard, is typically supplied with high isotopic purity (≥98 atom % D), which is essential for isotope dilution mass spectrometry (IDMS) [1]. In IDMS, the known isotopic enrichment of the standard is diluted by the analyte in the sample, and the ratio of the two isotopes is measured. Lower isotopic purity introduces error in the calculation of the analyte concentration.

IDMS Analytical Standard Quality Control

Key Application Scenarios for Azoxystrobin-d3 in Analytical and Environmental Science


Regulatory Compliance in Pesticide Residue Monitoring

Regulatory bodies such as the EPA and EFSA mandate the use of stable isotope-labeled internal standards (SIL-IS) for the confirmatory analysis of pesticide residues in food and environmental samples to meet stringent data quality requirements. Azoxystrobin-d3 is the designated SIL-IS for azoxystrobin, enabling laboratories to achieve the required accuracy and precision for Maximum Residue Limit (MRL) compliance testing [1].

Method Development and Validation for Azoxystrobin Quantification

When developing and validating new LC-MS/MS or GC-MS methods for azoxystrobin, Azoxystrobin-d3 is an essential component for assessing method accuracy, precision, linearity, and matrix effects. Its use is critical for establishing method performance characteristics as per SANTE/11312/2021 guidelines [2].

Environmental Fate and Metabolism Studies

In studies investigating the environmental fate, degradation pathways, or metabolic profiles of azoxystrobin, Azoxystrobin-d3 serves as a mass-labeled tracer. Its distinct mass allows researchers to track the parent compound and distinguish it from metabolites or transformation products in complex environmental matrices, such as soil, water, and plant tissues .

High-Throughput Screening in Food Safety Laboratories

Contract research organizations (CROs) and food safety laboratories rely on Azoxystrobin-d3 to correct for matrix-induced ion suppression in high-throughput, multi-residue LC-MS/MS methods. Its use ensures consistent and reliable quantitation of azoxystrobin across diverse sample types, from cereals to processed foods, thereby increasing laboratory efficiency and reducing the need for repeated analyses due to matrix failures [1].

Technical Documentation Hub

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